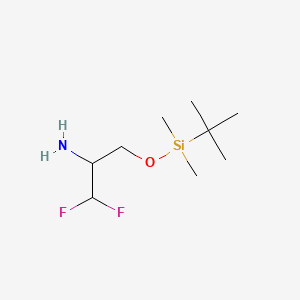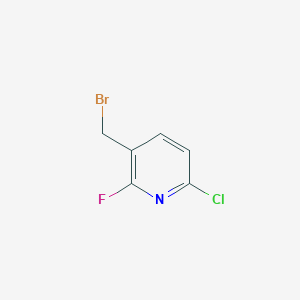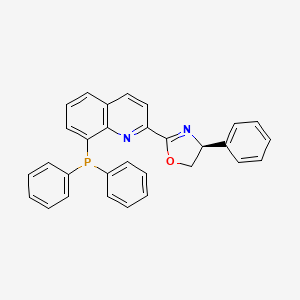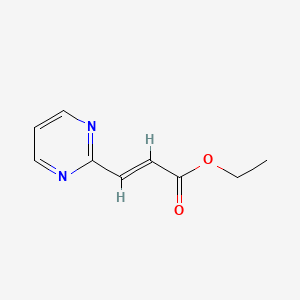
(E)-Ethyl 3-(pyrimidin-2-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Ethyl 3-(pyrimidin-2-yl)acrylate is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid This compound features a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3, attached to an acrylate moiety The (E)-configuration indicates that the ethyl group and the pyrimidine ring are on opposite sides of the double bond in the acrylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(pyrimidin-2-yl)acrylate can be achieved through several methods. One common approach involves the Horner-Wadsworth-Emmons olefination reaction. This reaction typically involves the condensation of a phosphonate ester with an aldehyde in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Ethyl 3-(pyrimidin-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the pyrimidine ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-Ethyl 3-(pyrimidin-2-yl)acrylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-Ethyl 3-(pyrimidin-2-yl)acrylate involves its interaction with molecular targets and pathways within biological systems. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The acrylate moiety can undergo reactions that release active intermediates, which can further interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(pyridin-2-yl)acrylate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Methyl 3-(pyrimidin-2-yl)acrylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-(pyrimidin-4-yl)acrylate: Similar structure but with the pyrimidine ring attached at the 4-position instead of the 2-position.
Uniqueness
(E)-Ethyl 3-(pyrimidin-2-yl)acrylate is unique due to the specific positioning of the pyrimidine ring and the (E)-configuration of the acrylate moiety
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
ethyl (E)-3-pyrimidin-2-ylprop-2-enoate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)5-4-8-10-6-3-7-11-8/h3-7H,2H2,1H3/b5-4+ |
InChI-Schlüssel |
UPUBRFXCIKIBMF-SNAWJCMRSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=NC=CC=N1 |
Kanonische SMILES |
CCOC(=O)C=CC1=NC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


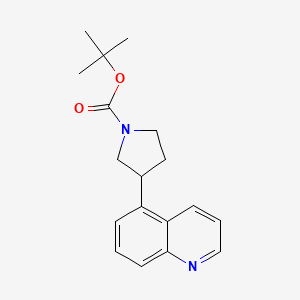
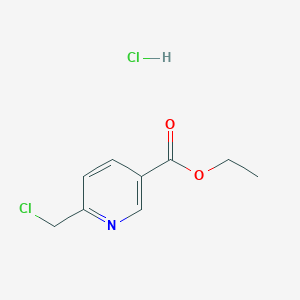
![2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672634.png)

![2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13672642.png)

